molecular formula C8H10N2O2 B1591592 Ethyl 5-methylpyrazine-2-carboxylate CAS No. 41110-34-3

Ethyl 5-methylpyrazine-2-carboxylate

Cat. No.: B1591592
CAS No.: 41110-34-3
M. Wt: 166.18 g/mol
InChI Key: DKEZXLQHHZBQAV-UHFFFAOYSA-N
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Description

Ethyl 5-methylpyrazine-2-carboxylate is an organic compound with the molecular formula C8H10N2O2. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of an ethyl ester group at the 2-position and a methyl group at the 5-position of the pyrazine ring.

Scientific Research Applications

Ethyl 5-methylpyrazine-2-carboxylate has several applications in scientific research:

Safety and Hazards

The compound has a GHS07 pictogram . The signal word is “Warning” and the hazard statement is H302 . The precautionary statements are P280-P305+P351+P338 .

Future Directions

5-Methyl-2-pyrazinecarboxylic acid, a related compound, may be used in the preparation of novel europium (III) complexes . It may also be used in the synthesis of Ln-metal organic frameworks (MOFs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methylpyrazine-2-carboxylate typically involves the esterification of 5-methylpyrazine-2-carboxylic acid. One common method is to react 5-methylpyrazine-2-carboxylic acid with ethanol in the presence of a catalytic amount of sulfuric acid. The reaction mixture is refluxed for several hours, followed by purification to obtain the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-methylpyrazine-2-carboxylic acid, while reduction may produce 5-methylpyrazine-2-methanol .

Comparison with Similar Compounds

  • Methyl 5-methylpyrazine-2-carboxylate
  • 5-Methylpyrazine-2-carboxylic acid
  • Ethyl pyrazine-2-carboxylate

Comparison: this compound is unique due to the presence of both an ethyl ester group and a methyl group on the pyrazine ring. This structural feature can influence its reactivity and properties compared to similar compounds. For example, the ethyl ester group may enhance its solubility in organic solvents, while the methyl group can affect its steric and electronic properties .

Properties

IUPAC Name

ethyl 5-methylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-5-9-6(2)4-10-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEZXLQHHZBQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583021
Record name Ethyl 5-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41110-34-3
Record name 2-Pyrazinecarboxylic acid, 5-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41110-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The reaction was carried out, under nitrogen, in a 2 L×4 neck flask equipped with a mechanical stirrer, water condenser (with gas inlet), and a thermocouple. The reactor was charged with 5-methylpyrazinecarboxylic acid (300.84 g), an acidic cation exchange resin (60.17 g), and ethanol (1004 g). The mixture was stirred at reflux for about 16 h after which the reaction was found to be complete by GC or GC/MS. The resin was removed by pressure filtration and rinsed with ethanol. The rinse was added to the alcohol solution of the ester. Evaporation of the solvent under reduced pressure gave 336.7 g (93%) of 5-methylpyrazinecarboxylic acid, ethyl ester that was suitable for use in the following examples. It was also possible to pass the material through a thin film evaporator at 125° C./3 mm. The material from this distillation was almost colorless and crystallizes at about 20° C.
Quantity
300.84 g
Type
reactant
Reaction Step One
[Compound]
Name
resin
Quantity
60.17 g
Type
reactant
Reaction Step Two
Quantity
1004 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The reaction is carried out, under nitrogen, in a 1 L×4 neck flask equipped with a mechanical stirrer, water condenser (with gas inlet), and a thermocouple. The reactor is charged with 5-methylpyrazinecarboxylic acid (100 g), ethanol (300 g) and sulfuric acid (2 g). The contents are refluxed for eight hours at 78° C. The reaction mixture is cooled to ambient temperature and sodium bicarbonate (4 g) is added. About 75% of the solvent is removed under reduced pressure and the resulting suspension is allowed to stand overnight. The solids are filtered and washed with cold methanol (2×80 g). Drying under oven (25 inches of Hg) yielded 101.25 g (84%) of 5-methyl-2-pyrazinecarboxylic acid, ethyl ester.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of 3-bromo-4-[(2,4-difluorobenzyl)oxy]-6-methylpyridin-2(1H)-one (6.0 g, 0.018 mol) and ethyl 5-(bromomethyl)pyrazine-2-carboxylate (4.9 g, 0.02 mol) in THF (50.0 mL) was added NaH (0.5 g) and heated at 55° C. under argon atmosphere for 3 h. The reaction mixture was cooled, added acetic acid (1.2 ml)and concentrated under reduced pressure. The residue was triturated with water and filtered the solid. It was washed with water, followed by ethanol and dried in vacuo to afford the title compound (3.0 g, 78%)as alight brown powder: 1H NMR (CD3OD/400 MHz) δ 9.10 (d. 1H, J=1.2 Hz), 8.77 (d, 1H, J=1.2 Hz), 7.61 (m, 1H), 7.01 (m 2H), 6.54 (s, 1H), 5.54 (s, 2H), 5.30 (s, 2H), 4.43 (q, 2H, J=6.8 Hz), 2.52 (s, 3H), and 1,39 (t, 3H, J=6.8 Hz); 19F NMR (CD3OD/400 MHz) δ−111.64 (m), and −116.04 (m); ES-HRMS m/z 494.0482 (M+H C21H19N3O4BrF2 requires 494.0522).
Name
3-bromo-4-[(2,4-difluorobenzyl)oxy]-6-methylpyridin-2(1H)-one
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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